Aclacinomycin A was first isolated from the fermentation products of Micromonospora bacteria. These microorganisms are known for their ability to produce a wide variety of bioactive compounds, including antibiotics and antitumor agents. The biosynthetic pathways involved in the production of aclacinomycin A have been studied extensively, revealing a complex series of enzymatic reactions that convert simple precursors into this biologically active compound .
Aclacinomycin A is classified as an anthracycline antibiotic within the larger category of polyketide compounds. It is part of a group that shares structural similarities and mechanisms of action, making it a subject of interest in cancer therapy research. Its classification also highlights its role as a topoisomerase inhibitor, which is critical in the treatment of various malignancies .
The synthesis of aclacinomycin A can be achieved through both natural extraction from microbial sources and synthetic methodologies. The natural biosynthesis involves fermentation processes using specific Micromonospora strains, while synthetic routes have been developed to create analogs or derivatives with improved efficacy or reduced toxicity.
Aclacinomycin A possesses a complex molecular structure characterized by an anthraquinone core with multiple hydroxyl groups and sugar moieties attached. Its chemical formula is CHO, with a molecular weight of approximately 446.53 g/mol.
The structural elucidation has been performed using various spectroscopic techniques including nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the presence of key functional groups essential for its biological activity .
Aclacinomycin A participates in several chemical reac
Aclacinomycin A (ACR), also known as aclarubicin, was first isolated in 1975 from the soil bacterium Streptomyces galilaeus by Japanese researchers led by T. Oki. The microorganism was identified in a soil sample collected at Kamiosaki, Japan. Initial extraction involved isolating an antibiotic complex termed "aclacinomycin" from bacterial cell culture, followed by separation using silica gel chromatography. Structural elucidation employed NMR and mass spectroscopy techniques, confirming ACR as a novel anthracycline derivative. Early biological screening demonstrated its potent ability to inhibit leukemia in murine models, prompting further investigation into its antitumor properties and mechanism of action [1] [7]. The producing strain, Streptomyces galilaeus, received the designation ATCC 31133 (American Type Culture Collection) and has since served as the primary source for natural ACR production and biosynthetic studies [2] [8].
Aclacinomycin A belongs to the anthracycline class of antibiotics, characterized by a tetracyclic aglycone core (7,8,9,10-tetrahydro-5,12-naphthacene-quinone) linked to sugar moieties. Its specific chemical structure consists of the aglycone aklavinone glycosylated at the C-7 position with a unique trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and L-cinerulose A. This structural feature distinguishes ACR from first-generation anthracyclines like doxorubicin (DOX) or daunorubicin (DNR), which typically contain only a single aminosaccharide group [1] [4]. The molecular formula is C₄₂H₅₃NO₁₅, with a molecular weight of 811.878 g/mol. The compound exhibits a melting point range of 151–153°C (with decomposition). Its structural complexity, particularly the three deoxyhexose sugars, contributes significantly to its biological activity, DNA binding affinity, and pharmacokinetic profile [1] [7] [10].
ACR is classified as a second-generation anthracycline and exhibits distinct structural and functional differences compared to its predecessors:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: